Dechlorane plus

Übersicht

Beschreibung

What is Dechlorane plus?

This compound is a highly chlorinated flame retardant that has been manufactured for over 40 years. It has been found in various biotic and abiotic environmental matrices[“]. This compound has been detected in marine boundary layer air and surface seawater from the Arctic to Antarctica, suggesting its susceptibility to long-range atmospheric transport[“]. The concentrations of this compound ranged from 0.05 to 4.2 pg m −3 in the atmosphere and from < MDL to 1.3 pg L −1 in seawater[“].

This compound has also been reported in areas with no emission sources, proving its long-range transport. Urbanization and industrialization affect the distribution of this compound, with higher levels found in urban areas relative to rural areas[“]. Tidal movement also contributes to the transport of this compound across the aquatic system[“].

In terms of bioaccumulation, the trend of this compound in various tissues is kidney > liver > muscle tissues[“]. Gender-based accumulation trends revealed higher this compound levels in females compared to males due to the strong metabolism of males[“].

Synthetic Analysis

How to comprehensively analyze Dechlorane plus?

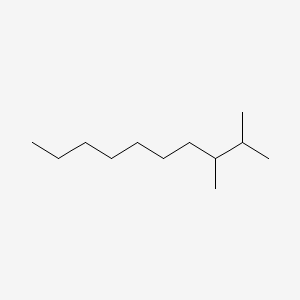

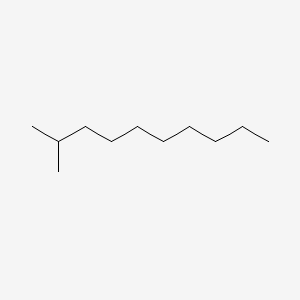

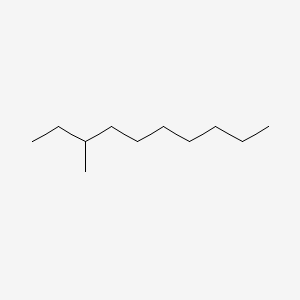

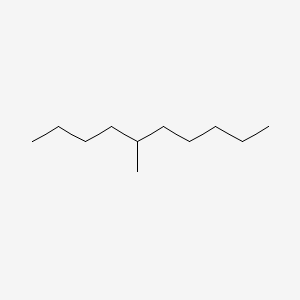

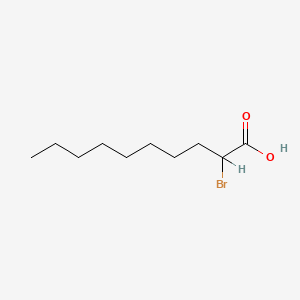

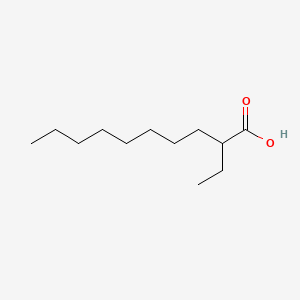

Reaction equation this compound is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene[“].

Reaction conditions The reaction of this compound involves a Diels-Alder reaction[“].

Reaction steps The synthesis of this compound involves a Diels-Alder reaction between hexachlorocyclopentadiene and cyclooctadiene[“].

Reaction mechanism The reaction mechanism involves a Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile[“].

Safety and Environmental Protection this compound was identified as a Substance of Very High Concern (SVHC) by ECHA in 2018 due to its very persistent and bioaccumulative properties[“]. It has been detected in human, wildlife and environmental samples worldwide, including in the Arctic and Antarctic[“]. Releases of this compound to the environment are primarily attributed to the waste life cycle phase of articles[“]. Humans can be exposed to this compound through drinking water, food and air[“].

Molecular Structure

Dechlorane plus molecular structure analysis guide?

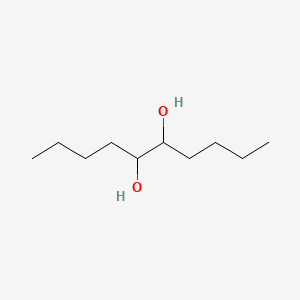

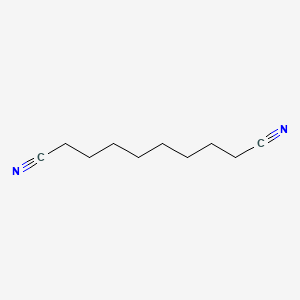

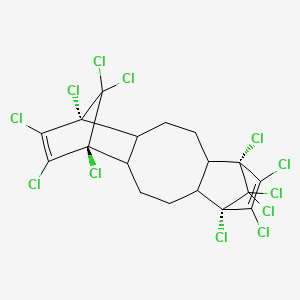

Atomic Arrangement this compound is synthesized by a Diels–Alder reaction of 2 mol of hexachlorocyclopentadiene with 1 mol of 1,5-cyclooctadiene. The chemical formula of this compound is C18H12Cl12[“].

Bonding Type this compound consists of covalent bonds, typical for organic compounds where atoms share electrons to form molecules.

Geometry this compound molecule its synthesis from a Diels–Alder reaction, it has a complex three-dimensional structure.

Electron Cloud Distribution The electron cloud distribution in this compound, like other organic compounds, is determined by the covalent bonding between its atoms. The electrons are shared between the atoms, forming a cloud around the molecule.

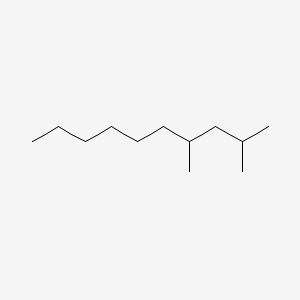

Stereochemistry this compound contains two stereoisomers, syn-Dechlorane Plus and anti-Dechlorane Plus, in a ratio of about 1:3[“].

Wirkmechanismus

In-depth exploration of Dechlorane plus's mechanism of action

Target of Action this compound, an organochlorine aliphatic flame retardant, primarily acts on waste-activated sludge during anaerobic fermentation[“].

Mode of Action The presence of this compound has a significant inhibitory effect on sludge anaerobic fermentation to generate the intermediate valuable product short-chain fatty acids (SCFA)[“]. It promotes the disintegration of sludge but inhibits the process of hydrolysis and acidification[“]. This compound inhibits the release of soluble bound extracellular polymers (SB-EPS) in sludge[“].

Result of Action The presence of this compound reduces the level of Firmicutes and Actinobacteriathe, which are the key acid-producing bacteria. At the genus level, this compound reduces the relative abundance of Proteiniclasticum and Mycobacterium[“].

Side Effects As a flame retardant, it is persistent in the environment, subject to long-range atmospheric transport, bio-magnification, and bioaccumulation in biota through the food chain[“].

Action Environment The action of this compound can be affected by environmental factors. In the nonrhizosphere, the aging effect allows the slow molecular diffusion of this compound into soil organic matter where it may undergo chemisorption[“].

Physical Properties

What are the physical properties of Dechlorane plus?

State this compound is a solid at standard temperature and pressure[“].

Color and Appearance this compound appears as a white, crystalline solid[“].

Density The density of this compound is 1.8 g/cm³[“].

Melting Point and Boiling Point this compound has a melting point of 350 ℃ (662 °F; 623 K). It decomposes at this temperature[“].

Solubility this compound has a low solubility in water, ranging from 0.044 to 249 μg/L[“].

Chemical Properties

What are the chemical properties of Dechlorane plus?

Chemical Reaction Type this compound is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene[“].

Stability this compound is known for its high thermal and photochemical stabilities[“]. It decomposes at its melting point of 350 ℃[“].

Biochemical Properties

What are the biochemical properties of Dechlorane plus?

This compound is an organochlorine aliphatic flame retardant[“]. It does not occur naturally and is released into the environment most likely through manufacturing, formulation, and/or industrial usages[“]. It has been detected in groundwater and lakes at certain sites[“]. This compound does not typically interact with enzymes, proteins, or other biomolecules in a chemical sense[“][“].

Cellular Effects This compound has been shown to have a significant inhibitory effect on sludge anaerobic fermentation to generate the intermediate valuable product short-chain fatty acids (SCFA)[“][“]. It has also been reported to increase adipogenesis in 3T3-L1 and human primary preadipocytes[“]. Furthermore, This compound exposure perturbs fish metabolism and causes liver injury by inhibiting antioxidant enzyme activity, increasing lipid peroxidation, promoting inflammation, and inducing cell apoptosis[“].

Molecular Mechanism This compound is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene6. The presence of This compound promotes the disintegration of sludge but inhibits the process of hydrolysis and acidification[“][“]. This compound inhibits the release of soluble bound extracellular polymers (SB-EPS) in sludge[“][“].

Time Effect This compound is very persistent and very bioaccumulative[“]. Its half-life in water is > 24 years, and in sediments, it’s approximately 17 years. Over time, This compound has been found to degrade, with some studies suggesting that the anti-This compound isomer is more persistent in the environment than the syn-This compound isomer[“].

Related Small Molecules

Pentabromophenol,Physalin A,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Calpeptin,Lobetyolin ,Ganglioside GD3 Sodium Salt,n-Propyl 4-Hydroxybenzoate--d4,TDP665759,Tebuconazole,Lappaol F,6-(2-(9h-Carbazol-9-yl)ethyl)-2,2-dimethyl-2h-chromene-8-carbaldehyde,Dinaciclib,Ecteinascidin 770,AT9283,Staurosporine,SNS-032

Wissenschaftliche Forschungsanwendungen

What are the biochemical properties of Dechlorane plus?

Applications in Flame Retardancy:

Cables and Wires:This compound is widely used (around 80%) as a flame retardant in cables and wires.

Other Applications: It is also employed in adhesives, sealants, polymers, and as an extreme pressure additive in greases[“].

Bioaccumulation and Tissue Distribution:

Bioaccumulation Trend: This compound accumulates in tissues, with the order being kidney > liver > muscle.

Blood-Brain Barrier: This compound does not readily accumulate in brain tissues due to the blood-brain barrier.

Gender Differences: Females tend to have higher This compound levels than males due to gender-specific metabolism[“].

Aquatic Ecosystems and Biomagnification:

Scarce Data: Information on biomagnification in aquatic ecosystems is limited.

Terrestrial Food Web: Data on This compound bioaccumulation in terrestrial food webs are also scarce[“].

Toxicity and Stereoisomers:

Unknown Toxicity: Toxicity behavior of syn-This compound and anti-This compound remains unclear and warrants further study.

Stereoselectivity: Investigating the differences between stereoisomers could be of interest for future research[“].

Alternatives and Regulation:

Replacement for Mirex: This compound emerged as an alternative flame retardant after mirex regulation.

European Commission Listing: It is listed as a possible alternative for electronic applications[“].

Electronics and Plastics:

Electronics: This compound is used as a flame retardant in electronic devices, including circuit boards, connectors, and housings.

Plastics: It finds application in plastic components for consumer goods, automotive parts, and industrial equipment.

Textiles and Upholstery:

Flame Resistance: This compound imparts flame resistance to textiles, upholstery, and carpets.

Fire Safety: Its use in home furnishings helps reduce fire hazards[“].

Construction Materials:

Insulation Materials: This compound is incorporated into insulation materials, such as foam boards and panels.

Building Codes Compliance: It ensures compliance with fire safety regulations in construction[“].

Transportation Industry:

Automotive Interiors: This compound is used in car interiors, including seats, dashboards, and door panels.

Aircraft Components: It contributes to fire safety in aircraft interiors[“].

Zukünftige Richtungen

Future research on Dechlorane Plus should focus on a comprehensive assessment of its environmental distribution, bioaccumulation, toxicological effects, dietary exposure, and comparative analyses with other compounds:

Exposure and Toxicological Effects Assessment: There's a need for more comprehensive studies to assess exposures and toxicological effects of this compound and its analogs, especially in e-waste recycling areas in developing countries (Wang et al., 2016).

Bioaccumulation Properties: The bioaccumulation properties of this compound should be further investigated, especially in relation to human exposure (Brasseur et al., 2014).

Environmental Distribution and Effects: More research is required to quantify the emissions, exposures, and toxicological effects of this compound in the environment, including its presence in various environmental media (Sverko et al., 2011).

Food-Related Exposure: Given the detection of this compound in food items, future studies should focus on understanding levels and potential adverse effects on both the environment and human health via dietary intake (Ghelli et al., 2021).

Occupational Exposure: Assessing occupational exposure to this compound, especially in manufacturing processes, will be crucial for understanding and mitigating risks to workers (Zhang et al., 2013).

Global Environmental Presence: Research into the global presence of this compound and its source-related distribution is important, as concentration elevations and temporal trends can reflect commercial use patterns (Xian et al., 2011).

Ecotoxicological Effects: Further studies on the ecotoxicological effects of this compound, especially in aquatic ecosystems, are needed to understand its impact on wildlife and biodiversity (Chen et al., 2017).

Comparative Analyses with Other Compounds: Comparing the genotoxic and physiological effects of this compound with other flame retardants like BDE-209 in marine mussels will provide deeper insights into its relative risk profile.Potential Dietary Exposure: Investigating this compound in health supplement products, like fish and vegetable oils, to assess potential dietary exposure is another crucial research direction (von Eyken et al., 2016).

Eigenschaften

IUPAC Name |

1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQQAJOWXNCOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027750 | |

| Record name | Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [Merck Index] White odorless solid; [HSDB] White odorless free-flowing powder; [MSDSonline] | |

| Record name | 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene, 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dechlorane plus | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.4X10-8 mg/L, Soluble in o-dichlorobenzene, Solubility in g/100 g: benzene (2.0), xylene (1.0), styrene (1.8), trichloroethylene (1.4), methylethylketone (0.7), n-butyl acetate (0.7), hexane (0.1), methyl alcohol (0.1) (all at 25 °C) | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.8 g/cu cm | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure = 6X10-3 mm Hg at 200 °C | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, White crystalline powder | |

CAS No. |

13560-89-9 | |

| Record name | Dechlorane Plus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13560-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dechlorane plus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:7,10-Dimethanodibenzo[a,e]cyclooctene, 1,2,3,4,7,8,9,10,13,13,14,14-dodecachloro-1,4,4a,5,6,6a,7,10,10a,11,12,12a-dodecahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dechlorane Plus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>325 °C | |

| Record name | Dechlorane plus | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7450 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.